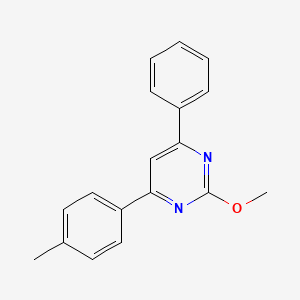
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-ethoxyphenyl)urea, also referred to as DMF061, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This urea derivative is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
作用機序
DMF061 is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and neurodegeneration. It has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. DMF061 also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases, including cancer and neurodegeneration.
Biochemical and Physiological Effects:
DMF061 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the infiltration of inflammatory cells into tissues. DMF061 has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMF061 has been found to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DMF061 has several advantages for lab experiments, including its small size, easy synthesis, and availability. However, one limitation of DMF061 is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of DMF061. One potential direction is to investigate its potential as a therapeutic agent for various cancers, including breast, lung, and colon cancer. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of DMF061 and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
合成法
DMF061 is synthesized by reacting 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 4-ethoxyaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the coupling agents. The reaction yields the urea derivative DMF061, which is then purified by column chromatography.
科学的研究の応用
DMF061 has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.
特性
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-15-8-5-13(6-9-15)20-18(23)21-14-7-10-17-16(11-14)19-12(2)22(17)3/h5-11H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGYXNLGBRNKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)






![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)